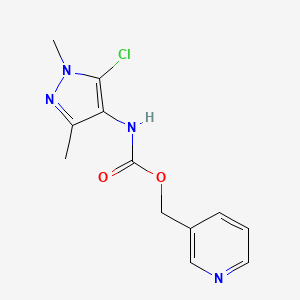

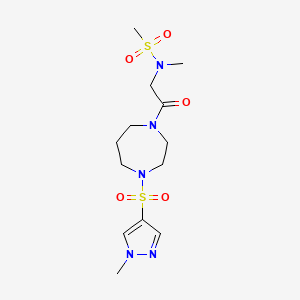

![molecular formula C15H18N2O4S B2521267 N-[2-Methoxy-2-(2-Methoxyphenyl)ethyl]pyridin-3-sulfonamid CAS No. 1798543-50-6](/img/structure/B2521267.png)

N-[2-Methoxy-2-(2-Methoxyphenyl)ethyl]pyridin-3-sulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pyridine-3-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of sulfonamides is well-represented, indicating the importance of these compounds in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of sulfonamide derivatives is often achieved through the coupling of an appropriate amine with a sulfonyl chloride. For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides was performed in an aqueous basic medium by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides, followed by N-benzyl/ethyl substitution at room temperature . Similarly, the cross-coupling of 3-bromopyridine with sulfonamides was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, indicating that metal-catalyzed reactions are also a viable pathway for the synthesis of pyridine-based sulfonamides .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. Spectral data, such as NMR and IR spectroscopy, are typically used for the structure elucidation of these compounds. For instance, the synthesized N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were structurally elucidated through spectral analysis . The presence of substituents on the aromatic ring and the nature of the amine can significantly influence the molecular structure and, consequently, the biological activity of the sulfonamide derivatives.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the amine and sulfonyl groups allows for further chemical modifications, such as N-alkylation, which can lead to a diverse range of compounds with different properties and potential applications. The papers provided do not detail specific reactions for N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pyridine-3-sulfonamide, but they do describe the preparation of related sulfonamide compounds and their subsequent modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and biological activity. For example, the antibacterial activity of synthesized N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides was evaluated, and it was found that structural changes in the substituents significantly altered the inhibitory properties against bacterial strains . The specific physical and chemical properties of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)pyridine-3-sulfonamide would need to be determined experimentally, as they are not provided in the papers.

Wissenschaftliche Forschungsanwendungen

Katalyse und Mehrkomponentenreaktionen

- Magnetisch wiedergewinnbare Nanokatalysatoren haben aufgrund ihrer einfachen Abtrennung von Reaktionsgemischen unter Verwendung eines externen Magneten an Bedeutung gewonnen. Forscher haben ihren Einsatz in chemischen Reaktionen untersucht, und Pyridinderivate fallen in ihren Geltungsbereich . Diese Verbindung könnte als Katalysator dienen oder an Mehrkomponentenreaktionen beteiligt sein, was zur Synthese verschiedener Pyridinderivate führt.

Polymerchemie

- Die Methoxysubstituenten der Verbindung können zu ihrer Löslichkeit und Reaktivität beitragen. So wurden beispielsweise Methoxy-substituierte Phenylensulfidpolymere für verschiedene Anwendungen untersucht, darunter Hybridfilme . Das Verständnis der Interaktion dieser Verbindung mit anderen Polymeren könnte wertvoll sein.

Fungizide Aktivität

- Halogensubstitution am Benzolring wurde mit ausgezeichneter fungizider Aktivität in Verbindung gebracht. Während elektronenspendende Gruppen an der 3-Position ungünstig sind, verstärken diejenigen an der 4-Position die Aktivität . Die Untersuchung des fungiziden Potenzials dieser Verbindung könnte lohnenswert sein.

Organische Synthese

- Forscher haben 4-Methoxypyridin (eine verwandte Verbindung) als Ausgangsreagenz für die Synthese komplexer Moleküle wie Pumiliotoxin C und Lasubin II verwendet . Die Untersuchung der Reaktivität unserer Verbindung in der organischen Synthese könnte neue Wege aufzeigen.

Neuronale Rezeptoren

- Methoxy-substituierte Pyridine wurden als Liganden für neuronale nikotinerge Acetylcholinrezeptoren untersucht . Die Untersuchung der Interaktion unserer Verbindung mit diesen Rezeptoren könnte Einblicke in ihre pharmakologischen Eigenschaften liefern.

Biologische Aktivitäten

- Pyridinderivate zeigen verschiedene biologische Aktivitäten, darunter entzündungshemmende, antitumorale und antimikrobielle Wirkungen . Die einzigartige Struktur unserer Verbindung rechtfertigt die Untersuchung ihrer spezifischen biologischen Zielstrukturen.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-20-14-8-4-3-7-13(14)15(21-2)11-17-22(18,19)12-6-5-9-16-10-12/h3-10,15,17H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDHQHKGFBMSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine](/img/structure/B2521186.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)

![(2-Fluorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2521196.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)

![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)

![[(3R,4S)-4-Ethoxy-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine](/img/structure/B2521205.png)

![3-ethyl-7-(4-(phenylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521206.png)